molecular formula C₂₃H₄₀N₆O₁₀ B612698 C-Reactive Protein (CRP) (77-82) CAS No. 130349-01-8

C-Reactive Protein (CRP) (77-82)

Cat. No.: B612698
CAS No.: 130349-01-8
M. Wt: 560.61
InChI Key:
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Description

C-Reactive Protein (CRP) (77-82) is a specific peptide fragment of the C-Reactive Protein, which is an acute-phase protein produced by the liver in response to inflammation. This fragment corresponds to the amino acid sequence from the 77th to the 82nd position of the full-length C-Reactive Protein molecule. C-Reactive Protein is a member of the pentraxin family and plays a crucial role in the body’s immune response by binding to phosphocholine on the surface of dead or dying cells and some bacteria, thereby activating the complement system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-Reactive Protein (77-82) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a stepwise manner, using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions until the desired sequence is achieved. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of C-Reactive Protein (77-82) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards required for research and clinical applications .

Chemical Reactions Analysis

Types of Reactions

C-Reactive Protein (77-82) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, each providing insights into the structural and functional properties of C-Reactive Protein (77-82) .

Scientific Research Applications

C-Reactive Protein (77-82) has diverse applications in scientific research:

Mechanism of Action

C-Reactive Protein (77-82) exerts its effects by binding to phosphocholine on the surface of dead or dying cells and certain bacteria. This binding activates the complement system, leading to opsonization and phagocytosis of the target cells. The peptide also interacts with Fc receptors on immune cells, modulating their activity and contributing to the inflammatory response .

Comparison with Similar Compounds

C-Reactive Protein (77-82) can be compared with other peptides and proteins involved in the immune response, such as:

    Serum Amyloid P Component (SAP): Another member of the pentraxin family with similar structure and function.

    Pentraxins 3 (PTX3): A long pentraxin involved in innate immunity and inflammation.

    Neuronal Pentraxin (NPTX): Involved in synaptic plasticity and neuroprotection

C-Reactive Protein (77-82) is unique in its specific sequence and its role in binding phosphocholine, making it a valuable tool for studying the immune response and developing therapeutic interventions .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N6O10/c1-5-12(4)19(23(38)39)29-20(35)13(6-7-17(33)34)28-21(36)14(10-30)27-16(32)9-25-15(31)8-26-22(37)18(24)11(2)3/h11-14,18-19,30H,5-10,24H2,1-4H3,(H,25,31)(H,26,37)(H,27,32)(H,28,36)(H,29,35)(H,33,34)(H,38,39)/t12-,13-,14-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZAWCJTNPWLJO-JELDOXETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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C-Reactive Protein (CRP) (77-82)

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